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molecular formula C11H15NO2 B8439890 Ethyl 3-(pyridin-3-yl)butanoate

Ethyl 3-(pyridin-3-yl)butanoate

Cat. No. B8439890
M. Wt: 193.24 g/mol
InChI Key: AZVMTDLPURVDGH-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

According to Step 2 of Reference Example 8-65, by use of ethyl 3-(pyridin-3-yl)-2-butenoate (350 mg, 1.8 mmol) obtained in Step 1 of Reference Example 8-66, ethanol (4 mL) and 10% palladium carbon (70 mg), the mixture was stirred and reacted under a hydrogen atmosphere at room temperature for 2 hours. Thus, ethyl 3-(pyridin-3-yl)butanoate (339 mg, yield: 96%) was obtained.
Name
ethyl 3-(pyridin-3-yl)-2-butenoate
Quantity
350 mg
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
70 mg
Type
catalyst
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([CH3:14])=[CH:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:2]=1>[C].[Pd].C(O)C>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([CH3:14])[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:2]=1 |f:1.2|

Inputs

Step One
Name
ethyl 3-(pyridin-3-yl)-2-butenoate
Quantity
350 mg
Type
reactant
Smiles
N1=CC(=CC=C1)C(=CC(=O)OCC)C
Step Two
Name
palladium carbon
Quantity
70 mg
Type
catalyst
Smiles
[C].[Pd]
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted under a hydrogen atmosphere at room temperature for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C(CC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 339 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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